molecular formula C22H19F2N3O B2532168 N-{[4-(difluoromethoxy)phenyl](2-methyl-1H-indol-3-yl)methyl}pyridin-2-amine CAS No. 618405-64-4

N-{[4-(difluoromethoxy)phenyl](2-methyl-1H-indol-3-yl)methyl}pyridin-2-amine

Cat. No. B2532168
CAS RN: 618405-64-4
M. Wt: 379.411
InChI Key: HZARJTBSZURZIG-UHFFFAOYSA-N
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Description

The compound “N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine” is a chemical compound with the molecular formula C22H19F2N3O . It has an average mass of 379.403 Da and a monoisotopic mass of 379.149628 Da .

Scientific Research Applications

Polynuclear Spin Crossover Complexes

Research has explored the synthesis, structure, and magnetic behavior of polynuclear spin crossover complexes. These complexes, such as [Fe4(μ-CN)4(phen)4(L)2)]4+ squares, have shown distinctive iron(II) sites connected by cyanide bridging ligands, exhibiting changes in spin state from low-spin to high-spin state under varying temperatures. This study underscores the potential of using such compounds in developing materials with tunable magnetic properties (Boldog et al., 2009).

Intramolecular Hydrogen Bonding and Tautomerism

Another study focused on the intramolecular hydrogen bonding and tautomerism in Schiff bases, highlighting the structure of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. This research provides insights into the tautomeric equilibrium in various solvents and the implications for molecular design and synthesis (Nazır et al., 2000).

N-Protection of Amines

The N-tert-butoxycarbonylation of amines has been investigated, using pyridinium 2,2,2-trifluoroacetate as an efficient catalyst. This method highlights the significance of electron-donating groups on aryl groups in achieving higher yields, pointing towards advancements in amine protection strategies (Karimian & Tajik, 2014).

Hypervalent Iodine in Oxidative C–H Functionalization

The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via hypervalent iodine promoted regioselective oxidative C–H functionalization has been demonstrated. This method features a metal-free approach, showcasing the versatility of hypervalent iodine in facilitating bond formation and functional group introduction (Mariappan et al., 2016).

Organosoluble Fluorinated Polyimides

A study on organosoluble, low-colored fluorinated polyimides based on a novel monomer, 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, revealed the production of highly soluble polyimides. These materials exhibit low dielectric constants, low water uptake, and promising thermal stability, indicating their potential use in advanced electronic and optical materials (Chung et al., 2006).

Future Directions

The future directions of this compound could involve further exploration of its potential biological activities, given the activities observed in structurally similar compounds .

properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O/c1-14-20(17-6-2-3-7-18(17)26-14)21(27-19-8-4-5-13-25-19)15-9-11-16(12-10-15)28-22(23)24/h2-13,21-22,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZARJTBSZURZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC(F)F)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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